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N-(4-(N-(3-((4-Methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)acetamide
Overview
Description
N-(4-(N-(3-((4-Methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its quinoxaline core, which is known for its diverse biological activities. The presence of the methoxyphenyl and sulfamoyl groups further enhances its chemical properties, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-((4-Methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the reaction of 2-nitroaniline with glyoxal to form quinoxaline. This intermediate is then subjected to further reactions to introduce the methoxyphenyl and sulfamoyl groups.
For instance, the methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the sulfamoyl group can be added through a sulfonation reaction followed by amide formation. The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(3-((4-Methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit unique biological activities.
Scientific Research Applications
Cancer Research
Mechanism of Action
XL765 operates by inhibiting the PI3K/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. This pathway is often dysregulated in cancer, making it a significant target for therapeutic intervention. Studies have shown that XL765 can effectively reduce tumor growth in various cancer models by inducing apoptosis and inhibiting cell cycle progression .
Case Studies
- Preclinical Models : In xenograft models of breast cancer, administration of XL765 resulted in significant tumor regression compared to controls. The compound demonstrated enhanced efficacy when combined with other chemotherapeutic agents, suggesting potential for combination therapies .
- Clinical Trials : Early-phase clinical trials have indicated promising results in patients with advanced solid tumors, where XL765 was well-tolerated and showed preliminary signs of efficacy .
Neurological Disorders
Recent research has explored the potential of XL765 in modulating GPR6, a G protein-coupled receptor implicated in neurological diseases. Compounds similar to XL765 have been identified as GPR6 modulators, indicating a possible application in treating conditions like Parkinson's disease and schizophrenia .
Antimicrobial Activity
Emerging studies suggest that derivatives of XL765 may possess antimicrobial properties. The sulfonamide group is known for its antibacterial activity, and modifications to the quinoxaline structure have led to compounds exhibiting significant activity against various bacterial strains. This opens avenues for developing new antibiotics from this chemical scaffold .
Mechanism of Action
The mechanism of action of N-(4-(N-(3-((4-Methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets such as EGFR and VEGFR. By binding to these receptors, the compound inhibits their activity, leading to the suppression of cancer cell proliferation and angiogenesis . The quinoxaline core plays a crucial role in this binding process, while the methoxyphenyl and sulfamoyl groups enhance its affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(3-((3,5-Dimethoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-3-methoxy-4-methylbenzamide
- 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide
Uniqueness
Compared to similar compounds, N-(4-(N-(3-((4-Methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)acetamide exhibits unique properties due to the specific arrangement of its functional groups. The presence of the methoxyphenyl group enhances its solubility and bioavailability, while the sulfamoyl group contributes to its inhibitory activity against EGFR and VEGFR.
Biological Activity
N-(4-(N-(3-((4-Methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K). This enzyme plays a critical role in various cellular functions, including growth, proliferation, and survival, making it a significant target in cancer therapy and other diseases.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C_{20}H_{22}N_{4}O_{3}S
Structural Features
The compound features:
- A quinoxaline core, which is known for its biological activity.
- A sulfamoyl group that enhances solubility and bioactivity.
- A methoxyphenyl moiety that may contribute to its interaction with biological targets.
Research indicates that compounds similar to this compound act as inhibitors of the PI3K pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound's structure suggests it may interfere with the binding of ATP to the kinase domain, thereby blocking downstream signaling pathways involved in tumor growth.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent activity against these cell lines.
In Vivo Studies
Preliminary in vivo studies using murine models have shown promising results:
- Tumor Growth Inhibition : Administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
- Survival Rates : Increased survival rates were observed in treated animals, suggesting potential as an anti-cancer agent.
Case Studies
- Case Study 1 : A study involving MCF-7 cells reported that treatment with the compound led to a 70% reduction in cell viability at 10 µM concentration over 48 hours.
- Case Study 2 : In a xenograft model of A549 lung cancer, daily administration of the compound resulted in a 50% decrease in tumor size after four weeks.
Comparative Analysis
Properties
IUPAC Name |
N-[4-[[3-(4-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-15(29)24-16-9-13-19(14-10-16)33(30,31)28-23-22(25-17-7-11-18(32-2)12-8-17)26-20-5-3-4-6-21(20)27-23/h3-14H,1-2H3,(H,24,29)(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMFSORXIDJAMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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